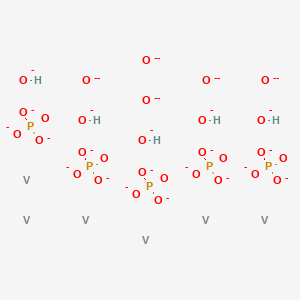Vanadium hydroxide oxide phosphate
CAS No.: 65232-89-5
Cat. No.: VC3925446
Molecular Formula: H5O30P5V6-30
Molecular Weight: 945.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65232-89-5 |
|---|---|
| Molecular Formula | H5O30P5V6-30 |
| Molecular Weight | 945.54 g/mol |
| IUPAC Name | oxygen(2-);vanadium;pentahydroxide;pentaphosphate |
| Standard InChI | InChI=1S/5H3O4P.5H2O.5O.6V/c5*1-5(2,3)4;;;;;;;;;;;;;;;;/h5*(H3,1,2,3,4);5*1H2;;;;;;;;;;;/q;;;;;;;;;;5*-2;;;;;;/p-20 |
| Standard InChI Key | DZHUTCDIQDURCC-UHFFFAOYSA-A |
| SMILES | [OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V] |
| Canonical SMILES | [OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V] |
Introduction
Chemical Composition and Structural Features
Vanadium hydroxide oxide phosphate belongs to the broader class of vanadium phosphate materials, which are renowned for their catalytic and electrochemical properties. Its molecular formula, , indicates a stoichiometric ratio of vanadium (V), oxygen (O), hydroxide (OH), and phosphate () groups. Structural analyses reveal a layered architecture comprising corner-sharing octahedra and tetrahedra, interconnected via hydroxide bridges . The presence of both and oxidation states within the framework contributes to redox activity, a critical feature for catalytic applications .
Crystallographic Data
X-ray diffraction studies of indicate a monoclinic crystal system with space group . Key lattice parameters include , , , and . The structure features alternating layers of octahedra and tetrahedra, stabilized by hydrogen bonding between hydroxide groups and phosphate oxygen atoms.
Table 1: Structural Parameters of
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Lattice Constants | , , , |
| Coordination | octahedra, tetrahedra |
Synthesis and Preparation
The synthesis of vanadium hydroxide oxide phosphate typically involves hydrothermal or solvothermal methods under controlled redox conditions. A representative protocol involves the reaction of , , and a reducing agent (e.g., oxalic acid) in aqueous media at elevated temperatures (160–200°C) . The reducing agent ensures partial reduction of to , critical for stabilizing the mixed-valence framework.
Key Synthesis Steps
-
Precursor Preparation: Dissolve and oxalic acid in deionized water to form a vanadium(IV) oxalate complex .
-
Phosphate Incorporation: Introduce to the solution, facilitating the formation of -bridged vanadium clusters.
-
Hydrothermal Treatment: Heat the mixture in a Teflon-lined autoclave at 160°C for 16–24 hours to promote crystallization .
-
Calcination: Anneal the product under inert or reducing atmospheres (e.g., ) to optimize phase purity and structural stability .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of reveals a three-stage decomposition process:
-
Dehydration (100–200°C): Loss of adsorbed water and structural hydroxide groups.
-
Phosphate Condensation (300–500°C): Formation of pyrophosphate () linkages via condensation of groups .
-
Vanadium Reduction (>600°C): Partial reduction of to , accompanied by structural collapse .
Redox Behavior
Cyclic voltammetry studies in non-aqueous electrolytes demonstrate reversible redox peaks at and , corresponding to and transitions, respectively . This bifunctional redox activity underpins its utility in potassium-ion battery cathodes.
Table 2: Electrochemical Properties of
| Property | Value |
|---|---|
| Redox Potentials | |
| Specific Capacity | (at 0.1C) |
| Cycle Stability | 95% capacity retention after 100 cycles |
Challenges and Future Directions
While vanadium hydroxide oxide phosphate shows potential, challenges remain in scaling up synthesis and mitigating vanadium leaching during catalytic cycles. Future research should explore:
-
Doping Strategies: Incorporation of transition metals (e.g., Fe, Mn) to enhance electronic conductivity .
-
Composite Architectures: Integration with carbon matrices to improve rate capability in battery applications .
-
Mechanistic Studies: In situ spectroscopic techniques to elucidate reaction pathways in catalytic processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume